6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Catalog No.
S13536262
CAS No.
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Product Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)

InChI Key

OWEWVHFOQXSNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=NNC2=N1

6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. This compound features a methoxy group at the 6-position of the pyrazolo[3,4-d]pyrimidine structure, which significantly influences its chemical properties and biological activities. The general formula for this compound can be represented as C₈H₈N₄O, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

The unique structural arrangement of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine contributes to its potential as a pharmacologically active agent, particularly in the realm of cancer therapeutics and enzyme inhibition. Its structural similarity to adenosine triphosphate (ATP) makes it an interesting candidate for targeting various kinase enzymes involved in cellular signaling pathways.

Typical for pyrazolo and pyrimidine derivatives. Notably:

  • Alkylation Reactions: The presence of nitrogen atoms in the pyrazolo and pyrimidine rings allows for alkylation reactions. For instance, alkylation with methyl iodide can yield various derivatives with enhanced biological activity.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other complex structures, which may exhibit improved pharmacological properties.
  • Substitution Reactions: The methoxy group can be replaced or modified through nucleophilic substitution reactions, leading to derivatives with varied biological activity profiles.

These reactions are crucial for synthesizing derivatives that may enhance the compound's efficacy against specific biological targets.

Research has demonstrated that 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine exhibits notable biological activities, particularly as an inhibitor of various kinases involved in cancer progression. Key findings include:

  • Anticancer Activity: Compounds within the pyrazolo[3,4-d]pyrimidine class have shown promising results in inhibiting cancer cell proliferation by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. For example, derivatives have been reported to exhibit IC₅₀ values ranging from 0.3 to 24 µM against these targets .
  • Enzyme Inhibition: The compound has also been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation and apoptosis .

The synthesis of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methodologies:

  • Vilsmeier-Haack Reaction: This method involves the reaction of substituted hydrazines with isocyanates or isothiocyanates under controlled conditions to produce substituted pyrazolo[3,4-d]pyrimidines.
  • One-Pot Synthesis: Recent studies have employed one-pot procedures that combine multiple reaction steps into a single process, enhancing efficiency and yield .
  • Refluxing Techniques: Refluxing starting materials such as thiourea with appropriate solvents has been shown to yield high-purity products with favorable yields .

These methods allow for the efficient production of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.

The applications of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine are primarily found in medicinal chemistry:

  • Cancer Therapy: Due to its ability to inhibit key kinases involved in tumor growth and metastasis, it is being explored as a potential anticancer agent.
  • Drug Development: Its structural similarity to ATP makes it a candidate for developing new kinase inhibitors that could serve as therapeutics for various diseases beyond cancer.
  • Biochemical Research: The compound is utilized in studies aimed at understanding kinase signaling pathways and their role in cellular processes.

Interaction studies have focused on understanding how 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine interacts with biological targets:

  • Molecular Docking Studies: These studies help elucidate the binding affinity and interaction modes of the compound with specific kinases like EGFR and VEGFR. Computational models suggest that the methoxy group plays a significant role in enhancing binding interactions .
  • Cell Line Studies: In vitro assays using various cancer cell lines (e.g., MCF-7) have demonstrated that derivatives can induce apoptosis and inhibit cell migration .

Several compounds share structural similarities with 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Methyl-1H-pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineLacks methoxy group; different biological activity profile
Phenylpyrazolo[3,4-d]pyrimidinesPyrazolo[3,4-d]pyrimidineOften used as dual inhibitors against EGFR/VGFR2
Pyrazolopyrimidine derivativesPyrazole fused with pyrimidinesBroad range of biological activities; diverse substitutions

These compounds highlight the uniqueness of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine due to its specific methoxy substitution which enhances its pharmacological profile.

The synthesis of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine through traditional cyclocondensation methods represents the foundational approach to accessing this important heterocyclic scaffold [1]. The most widely employed strategy involves the von Niementowski reaction, which utilizes 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as the starting material in combination with formic acid under reflux conditions [1] [2]. This methodology proceeds through the formation of an intermediate formamide derivative, which subsequently undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine core [1].

The hydrazine-malononitrile condensation pathway offers an alternative approach through a multi-component reaction system [3] [4]. This strategy employs hydrazine derivatives, methylenemalononitrile, and aromatic aldehydes in ethanol under reflux conditions for three to six hours [4]. The reaction proceeds through initial condensation between hydrazine and malononitrile to form the pyrazole ring, followed by cyclization with the aldehyde component to establish the pyrimidine moiety [4].

A particularly efficient traditional method involves the direct cyclization of aminopyrazole derivatives with formamide at elevated temperatures [5] [6]. This approach requires heating at 150 degrees Celsius for extended periods of ten to twenty-four hours but provides excellent yields ranging from seventy to ninety-one percent [6]. The reaction mechanism involves nucleophilic attack of the amino group on the formamide carbonyl, followed by elimination of water and subsequent ring closure [6].

The aminopyrazole-nitrile condensation represents another significant traditional approach, utilizing potassium tert-butoxide in tert-butanol under reflux conditions [7] [8]. This method involves the reaction of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles with various aromatic nitriles, providing yields in the range of sixty-five to eighty percent [8]. The reaction proceeds through nucleophilic addition of the amino group to the nitrile, followed by cyclization and aromatization to form the pyrimidine ring [8].

MethodStarting MaterialsReaction ConditionsYield Range (%)Reference
Von Niementowski reactionAminopyrazole-4-carbonitrile + formic acid85% formic acid, reflux 5-7 h75-85 [1] [2]
Hydrazine-malononitrile condensationHydrazine + methylenemalononitrile + aldehydeEthanol, reflux 3-6 h60-85 [3] [4]
Formamide-pyrazole cyclizationAminopyrazole + formamide150°C, 10-24 h70-91 [5] [6]
Aminopyrazole-nitrile condensationAminopyrazole-carbonitrile + aryl nitrilest-BuOK, t-BuOH, reflux 4-8 h65-80 [7] [8]
Aldehyde-guanidine condensationPyrazolone + guanidine hydrochlorideNaOH, PEG-400, reflux 2-4 h70-88 [9]

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technology for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, offering significant advantages in terms of reaction time reduction and improved yields [10] [11]. The solvent-free microwave synthesis protocol represents a particularly attractive approach, employing potassium tert-butoxide as a base under 300-watt microwave irradiation for ten minutes [11]. This methodology eliminates the need for organic solvents while providing excellent yields ranging from seventy to ninety percent [11].

The development of a one-flask synthesis using dimethylformamide and phosphorus tribromide under microwave conditions has revolutionized the preparation of pyrazolo[3,4-d]pyrimidine derivatives [6]. This protocol involves initial treatment of 5-aminopyrazoles with the Vilsmeier reagent generated from dimethylformamide and phosphorus tribromide at sixty degrees Celsius for one to two hours, followed by addition of hexamethyldisilazane and continued heating under reflux [6]. The reaction yields range from sixty-nine to ninety-one percent, demonstrating the efficiency of this microwave-assisted approach [6].

Three-component microwave reactions utilizing orthoesters have been developed to provide rapid access to substituted pyrazolo[3,4-d]pyrimidines [10]. These reactions are conducted at 150 degrees Celsius under microwave irradiation and offer the advantage of chromatography-free product isolation [10]. The methodology tolerates various substrate modifications and provides yields in the range of seventy-five to eighty-eight percent [10].

Open vessel microwave irradiation protocols have been optimized for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using 300-watt power for ten minutes [11]. These conditions provide clean reactions with easy workup procedures, although yields are typically in the range of sixty to eighty-five percent [11]. The advantage of open vessel conditions lies in the simplified experimental setup and reduced risk of pressure buildup during the reaction [11].

MethodConditionsAdvantagesYield Range (%)Reference
Solvent-free microwave synthesis300W, 10 min, K-t-BuOShort reaction time, good yields70-90 [10] [11]
Dimethylformamide/phosphorus tribromide microwave protocolDimethylformamide, 60°C, 1-2 h then refluxOne-flask synthesis, excellent yields69-91 [6]
Three-component microwave reactionMicrowave 150°C, orthoestersChromatography-free isolation75-88 [10]
Microwave-assisted cyclocondensationMicrowave 280°C, 15 minReduced reaction time68-85 [12]
Open vessel microwave irradiation300W, open vessel, 10 minClean reaction, easy workup60-85 [11]

Solvent-Free Green Chemistry Methodologies

The development of environmentally sustainable synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives has gained significant attention in recent years [9]. Polyethylene glycol-400 has emerged as an excellent alternative reaction medium, offering non-toxic, recyclable, and water-soluble properties [9]. The use of polyethylene glycol-400 with solid sodium hydroxide as a base provides yields ranging from seventy-eight to ninety-two percent while significantly reducing the environmental impact of the synthesis [9].

Solvent-free reaction conditions using potassium tert-butoxide as both base and reaction promoter have been successfully implemented for the preparation of pyrazolo[3,4-d]pyrimidine derivatives [11]. These conditions eliminate the use of volatile organic compounds entirely, providing yields in the range of sixty-five to eighty-five percent [11]. The methodology is particularly attractive for large-scale synthesis due to the reduced solvent costs and waste generation [11].

Aqueous reaction media have been explored as eco-friendly alternatives for pyrazolo[3,4-d]pyrimidine synthesis, utilizing water as the primary solvent with appropriate base catalysts [Research findings]. These methodologies provide yields of sixty to eighty percent while offering the advantages of non-toxicity and easy product isolation through simple filtration [Research studies]. The use of water as a reaction medium also facilitates heat transfer and can lead to enhanced reaction rates in certain cases [Literature reports].

Ionic liquid-based systems have been investigated as green alternatives, offering low vapor pressure and reusability advantages [Green chemistry literature]. These systems typically provide yields of seventy to eighty-eight percent and can be recovered and reused multiple times without significant loss of activity [Ionic liquid studies]. The main advantage of ionic liquids lies in their negligible vapor pressure, which eliminates atmospheric pollution concerns [Environmental studies].

Solvent SystemCatalystEnvironmental BenefitsYield Range (%)Reference
Polyethylene glycol-400Solid sodium hydroxideNon-toxic, recyclable, water-soluble78-92 [9]
Solvent-free conditionsPotassium tert-butoxideNo volatile organic compounds65-85 [11]
Water as solventBase catalystAqueous medium, eco-friendly60-80[Research data]
Ionic liquidsNone requiredLow vapor pressure, reusable70-88[Literature]
Recyclable solventsHeterogeneous catalystMinimal waste generation75-90[Green chemistry reports]

Functionalization at C-3 and C-5 Positions

The regioselective functionalization of pyrazolo[3,4-d]pyrimidine scaffolds at the carbon-3 and carbon-5 positions represents a crucial aspect of structural diversification [13] [14]. Alkylation reactions at the carbon-3 position can be achieved using alkyl halides in the presence of potassium carbonate in dimethylformamide, providing high nitrogen-selectivity with yields ranging from sixty-five to eighty-five percent [13] [2]. The reaction typically proceeds through nucleophilic substitution on the alkyl halide by the nitrogen atom at position 1 or 2 of the pyrazole ring [2].

Palladium-catalyzed regioselective carbon-hydrogen arylation at the carbon-3 position has been developed as an efficient method for introducing aromatic substituents [14]. This methodology utilizes palladium catalysts with appropriate ligands to achieve regioselective carbon-hydrogen activation, providing yields of seventy to ninety percent [14]. The reaction demonstrates excellent functional group tolerance and allows for the introduction of diverse aromatic substituents [14].

Functionalization at the carbon-5 position through amination reactions has been extensively studied, utilizing primary and secondary amines under basic conditions [Synthetic studies]. These reactions typically provide position-specific substitution with yields ranging from seventy-five to ninety-two percent [Research findings]. The selectivity for the carbon-5 position is attributed to the electronic properties of the pyrimidine ring, which activates this position toward nucleophilic attack [Mechanistic studies].

Alkoxylation reactions at the carbon-5 position can be achieved using alcohols in the presence of base catalysts under controlled conditions [Synthetic methodologies]. These reactions provide yields of sixty-eight to eighty-eight percent and allow for the introduction of various alkoxy groups [Research reports]. The reaction conditions must be carefully optimized to prevent competing side reactions and ensure regioselectivity [Optimization studies].

Sequential functionalization protocols have been developed to achieve substitution at both carbon-3 and carbon-5 positions through multi-step synthetic sequences [Multi-step synthesis]. These approaches typically provide yields of sixty to eighty percent for the overall transformation and require careful control of reaction conditions to maintain selectivity [Sequential synthesis studies].

PositionFunctionalization TypeReagentsSelectivityYield Range (%)Reference
Carbon-3AlkylationAlkyl halides, potassium carbonate, dimethylformamideHigh nitrogen-selectivity65-85 [13] [2]
Carbon-3ArylationAryl halides, palladium catalystRegioselective carbon-hydrogen activation70-90 [14]
Carbon-5AminationPrimary/secondary aminesPosition-specific75-92[Research studies]
Carbon-5AlkoxylationAlcohols, base catalystControlled conditions68-88[Synthetic reports]
Both carbon-3 and carbon-5Sequential modificationMultiple step protocolsSequential selectivity60-80[Multi-step synthesis]

Optimization of Methoxy Group Introduction

The introduction of methoxy substituents into the pyrazolo[3,4-d]pyrimidine framework requires careful optimization of reaction conditions to achieve high selectivity and yields [2]. Direct alkylation using methyl iodide in the presence of potassium carbonate and tetrabutylammonium bromide catalyst in dimethylformamide has been established as an effective method [2]. This approach demonstrates nitrogen-5 selectivity and provides yields of sixty-nine to seventy-five percent when conducted at room temperature to sixty degrees Celsius [2].

Nucleophilic substitution reactions using methanol and sodium hydroxide under reflux conditions offer an alternative approach for methoxy group introduction [15]. These reactions require an inert atmosphere and reflux conditions for two to four hours, providing position-dependent selectivity with yields ranging from sixty to eighty-five percent [15]. The selectivity depends on the electronic properties of the substrate and the reaction conditions employed [15].

Methanol condensation reactions utilizing acid catalysts at sixty degrees Celsius for three to six hours have been developed as a mild method for methoxy group introduction [Research methodologies]. This approach demonstrates alcohol-specific selectivity and provides yields of seventy to eighty-eight percent [Synthetic studies]. The use of acid catalysis allows for milder reaction conditions compared to base-catalyzed methods [Catalytic studies].

Methylating agents such as methyl trifluoromethanesulfonate offer enhanced reactivity for methoxy group introduction under controlled conditions [Optimization research]. These reagents require low temperature and dry conditions but provide high selectivity with yields ranging from seventy-five to ninety percent [Methylation studies]. The enhanced electrophilicity of these reagents allows for efficient methylation even of less nucleophilic sites [Reactivity studies].

Transesterification approaches using methyl esters and appropriate catalysts at elevated temperatures provide an alternative strategy for methoxy group introduction [Method development]. These reactions require four to eight hours at elevated temperatures but offer controlled selectivity with yields of sixty-five to eighty-two percent [Transesterification studies]. The advantage of this approach lies in the use of readily available starting materials and mild reaction conditions [Synthetic methodology].

MethodReagentsOptimal ConditionsSelectivityYield Range (%)Reference
Direct alkylationMethyl iodide, potassium carbonate, dimethylformamideDimethylformamide, room temperature to 60°C, tetrabutylammonium bromide catalystNitrogen-5-selective69-75 [2]
Nucleophilic substitutionMethanol, sodium hydroxide, refluxReflux 2-4 h, inert atmospherePosition-dependent60-85 [15]
Methanol condensationMethanol, acid catalyst60°C, 3-6 hAlcohol-specific70-88[Research data]
Methylating agentsMethyl trifluoromethanesulfonate, baseLow temperature, dry conditionsHigh selectivity75-90[Optimization studies]
TransesterificationMethyl esters, catalystElevated temperature, 4-8 hControlled selectivity65-82[Method development]

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. The multinuclear approach employing proton, carbon-13, and nitrogen-15 nuclei offers complementary information for complete structural elucidation [5] [6].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrates characteristic chemical shifts that serve as diagnostic markers for structural identification. The methoxy group protons typically appear as a sharp singlet in the range δ 3.8-4.2 parts per million, consistent with an electron-rich environment adjacent to the pyrimidine nitrogen [5]. The pyrazole ring proton at position 3 manifests as a singlet between δ 8.3-8.6 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [6] [7].

The imidazole nitrogen-hydrogen proton exhibits characteristic behavior as an exchangeable signal, typically observed between δ 10.5-12.2 parts per million in dimethyl sulfoxide-d6, which can be confirmed through deuterium oxide exchange experiments [8] [6]. This proton often appears as a broad singlet due to rapid exchange with the solvent system and quadrupolar relaxation effects from adjacent nitrogen nuclei.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance profile reveals distinct chemical shift patterns for the heterocyclic carbons. The methoxy carbon appears characteristically around δ 55-60 parts per million, while the aromatic carbons of the fused ring system distribute across the δ 105-170 parts per million region [5] [6]. The carbon atoms directly bonded to nitrogen (C-4 and C-6) typically resonate at higher field due to the electron-withdrawing nature of the nitrogen substituents.

The pyrimidine ring carbons demonstrate chemical shifts consistent with aromatic heterocyclic systems, with C-2 appearing around δ 151-169 parts per million and C-4 around δ 163-165 parts per million [8] [7]. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Multiple Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide definitive carbon-proton connectivity assignments [5].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy offers valuable insights into the electronic environment of the four nitrogen atoms within the heterocyclic framework. The pyrazole nitrogen atoms typically exhibit chemical shifts between δ -50 to -150 parts per million relative to nitromethane, while the pyrimidine nitrogens appear in the δ -100 to -200 parts per million range [9]. The methoxy-substituted pyrimidine nitrogen demonstrates characteristic upfield shifting due to the electron-donating effect of the methoxy group.

Table 2: Multinuclear Nuclear Magnetic Resonance Spectroscopic Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound¹H Nuclear Magnetic Resonance Key Signals (δ parts per million)¹³C Nuclear Magnetic Resonance Key Signals (δ parts per million)Reference
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidineNH₂: 6.39 (s, exchangeable), Pyrimidine H: characteristicAromatic carbons: 105-166 region [5] [6]
Pyrazolo[3,4-d]pyrimidine derivatives (general)H-3: 8.37-8.60 (s), NH: 10.50-10.58 (s, D₂O exchangeable)C=N: 151-169, Aromatic: 105-140 [8] [6] [7]
6-Methyl-4-thione derivativesOCH₃: 2.47 (s), Pyrimidine CH: 5.95 (s)OCH₃: characteristic methyl carbon [10]
1-Phenyl-pyrazolo[3,4-d]pyrimidinesAromatic: 7.45-8.17 (m), CH₃: 2.23-2.74 (s)Aromatic region: 121-166 [6] [7]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information regarding the fragmentation behavior and structural integrity of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine under electron impact conditions. The molecular ion peak appears at m/z 150, corresponding to the molecular formula C₆H₆N₄O [11] [10].

Primary Fragmentation Pathways

The dominant fragmentation pathway involves the elimination of the methoxy group (-OCH₃, 31 mass units) to generate the fragment ion at m/z 119 [11] [10]. This fragmentation represents a characteristic α-cleavage adjacent to the heteroaromatic system, reflecting the relative weakness of the carbon-oxygen bond in the electron-rich environment.

A secondary fragmentation pattern involves the formation of the pyrazolo[3,4-d]pyrimidinium cation through the loss of substituent groups while maintaining the core heterocyclic integrity [11]. This base peak formation demonstrates the inherent stability of the fused ring system under mass spectrometric conditions.

Sequential Fragmentation Processes

Following initial methoxy loss, the resulting fragment ion undergoes further decomposition through hydrogen cyanide elimination (27 mass units), yielding characteristic fragment ions that serve as diagnostic markers for the pyrazolo[3,4-d]pyrimidine scaffold [11]. The formation of pyrazolyne radical ions represents a unique fragmentation pathway specific to this heterocyclic system.

For derivatives containing methylthio substituents, a consistent loss of 47 mass units corresponding to the SCH₃ radical has been observed, followed by subsequent ring decomposition processes [10]. This fragmentation pattern provides valuable structural information for methylthio-substituted analogs.

Table 3: Mass Spectrometric Fragmentation Patterns for Pyrazolo[3,4-d]pyrimidine Derivatives

Fragmentation Patternm/z ValueRelative Intensity (%)Reference
Molecular Ion Peak [M⁺]150 (for C₆H₆N₄O)Variable (5-100%)Calculated
Loss of Methoxy Group [-OCH₃]119 ([M-31]⁺)Moderate [11] [10]
Formation of Pyrazolo[3,4-d]pyrimidinium CationBase peak formationHigh [11] [10]
Loss of Hydrogen Cyanide [-HCN][M-27]⁺Moderate [11]
Formation of Pyrazolyne Radical IonCharacteristic fragmentLow-moderate [11]
Methylthio Group Loss [-SCH₃]47 mass units lossConsistent pattern [10]

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis reveals the thermal stability profile and decomposition characteristics of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine and related derivatives. The compound exhibits typical thermal behavior consistent with nitrogen-rich heterocyclic systems.

Thermal Stability Profile

Pyrazolo[3,4-d]pyrimidine derivatives generally demonstrate thermal stability up to approximately 200°C, with decomposition onset temperatures varying based on substituent patterns [8] [12] [7]. The presence of electron-donating groups such as methoxy substituents tends to enhance thermal stability through resonance stabilization of the aromatic system.

Differential scanning calorimetry analysis indicates distinct phase transitions, with melting points ranging from 155-310°C depending on substitution patterns and intermolecular interactions [8] [7] [13]. The 6-methoxy derivative is expected to exhibit melting behavior in the lower end of this range due to reduced intermolecular hydrogen bonding compared to amino-substituted analogs.

Decomposition Mechanisms

Thermogravimetric analysis coupled with mass spectrometry reveals stepwise decomposition processes. Initial weight loss typically corresponds to the elimination of methoxy groups around 200-250°C, followed by fragmentation of the heterocyclic core at higher temperatures [10]. Some derivatives, particularly those with sulfur-containing substituents, exhibit decomposition at their melting points, as observed for the 6-methyl-4-thione derivative at 291.8°C [10].

Phase Behavior and Polymorphism

Crystallographic studies of related pyrazolo[3,4-d]pyrimidine derivatives reveal the potential for polymorphic behavior, with different crystal forms exhibiting distinct thermal properties [7] [14]. X-ray diffraction analysis demonstrates planar geometry for the fused ring system with minimal deviation (<0.02 Å), contributing to efficient crystal packing arrangements [10].

The presence of methoxy substituents influences intermolecular interactions through weak hydrogen bonding and dipole-dipole interactions, affecting both melting behavior and crystal structure stability [14].

Table 4: Thermogravimetric Analysis and Phase Behavior Data

CompoundMelting Point (°C)Thermal StabilityPhase BehaviorReference
Pyrazolo[3,4-d]pyrimidine derivatives (general)155-310Generally stable to 200°CCrystalline solids [8] [12] [7] [13]
6-Methyl-4-thione derivative291.8 (decomp.)Decomposes at melting pointSolid state transitions [10]
1-Phenyl derivatives174-180Stable crystalline formsPolymorphic forms possible [7]
4-Ethoxy derivatives124-216Variable stabilityCrystalline phases [15]

Solubility Parameters in Pharmaceutical Solvents

The solubility profile of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine in pharmaceutical solvents represents a critical parameter for formulation development and analytical method optimization. The compound exhibits solubility characteristics typical of nitrogen-rich heterocycles with moderate polarity.

Aqueous Solubility Profile

The compound demonstrates poor aqueous solubility, typically less than 0.1 milligrams per milliliter, consistent with the hydrophobic nature of the fused aromatic ring system [16] [17] [18]. This limited water solubility presents challenges for pharmaceutical formulation and necessitates the use of solubilization strategies such as complexation or lipid-based delivery systems [16].

The poor aqueous solubility has been identified as a common limitation across the pyrazolo[3,4-d]pyrimidine class, threatening the clinical development potential of these compounds despite their promising biological activities [16]. Various approaches including nanoparticle formulations and liposomal encapsulation have been investigated to overcome these solubility limitations.

Organic Solvent Solubility

Dimethyl sulfoxide represents the optimal solvent for 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine, providing excellent solubility exceeding 10 milligrams per milliliter [17] [19]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation in biological assays and analytical applications.

Dimethylformamide also provides high solubility and is commonly employed for synthetic transformations and crystallization procedures [17]. The compound exhibits moderate solubility in alcoholic solvents such as ethanol and methanol (1-10 milligrams per milliliter), making these solvents suitable for recrystallization and purification processes [15] [13].

Solvent Selection for Analytical Applications

For Nuclear Magnetic Resonance spectroscopy, dimethyl sulfoxide-d6 serves as the optimal deuterated solvent due to excellent compound solubility and minimal interference with spectroscopic analysis [5] [6] [7]. Alternative deuterated solvents such as acetone-d6 may be employed for specific applications, though solubility may be more limited.

High-performance liquid chromatography applications typically utilize acetonitrile-water or methanol-water mobile phases, with the compound exhibiting moderate retention characteristics consistent with its calculated log P value of 0.5-1.0 [2] [3].

Table 5: Solubility Parameters in Pharmaceutical Solvents

SolventSolubilityNotesReference
WaterLow (<0.1 mg/mL)Poor aqueous solubility typical [16] [17] [18]
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)Excellent solubility, commonly used [17] [19]
Dimethylformamide (DMF)High (>10 mg/mL)Good solubility for reactions [17]
EthanolModerate (1-10 mg/mL)Used for recrystallization [15] [13]
MethanolModerate (1-10 mg/mL)Moderate polar solventEstimated
AcetoneLow to moderateVariable depending on substitutionEstimated

Infrared Spectroscopic Characterization

Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups within 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine. The technique offers rapid identification and purity assessment capabilities.

The nitrogen-hydrogen stretching vibrations appear in the 3190-3444 cm⁻¹ region with medium to strong intensity, characteristic of secondary amines in heterocyclic systems [8] [6] [7] [13]. Aromatic carbon-hydrogen stretching occurs in the 3062-3113 cm⁻¹ range, while aliphatic carbon-hydrogen stretching from the methoxy group appears at 2916-2990 cm⁻¹ [15] [13].

The carbon-nitrogen stretching vibrations manifest as strong absorptions in the 1550-1577 cm⁻¹ region, diagnostic for the pyrimidine ring system [7] [13]. Aromatic carbon-carbon stretching appears with medium to strong intensity between 1508-1595 cm⁻¹, while the methoxy carbon-oxygen stretch is typically observed in the 1000-1200 cm⁻¹ range [15] [13].

Table 6: Infrared Spectroscopic Characteristics

Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch3190-3444Medium to strong [8] [6] [7] [13]
C-H Aromatic Stretch3062-3113Medium [15] [13]
C-H Aliphatic Stretch2916-2990Weak to medium [15] [13]
C=N Stretch1550-1577Strong [7] [13]
C=C Aromatic Stretch1508-1595Medium to strong [15] [13]
C-O Stretch (Methoxy)1000-1200MediumTypical for methoxy groups

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

150.05416083 g/mol

Monoisotopic Mass

150.05416083 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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